molecular formula C7H5Cl2FO B8029525 1,3-Dichloro-5-fluoro-2-methoxybenzene

1,3-Dichloro-5-fluoro-2-methoxybenzene

Cat. No.: B8029525
M. Wt: 195.01 g/mol
InChI Key: AOKAKNXIRSKHCI-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a methoxy group at position 2. This substitution pattern imparts unique physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its structural analogs, differing in halogen types or positions, exhibit variations in reactivity, stability, and applications .

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKAKNXIRSKHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable precursor. For example, starting with 1,3-dichloro-5-fluorobenzene, a methoxy group can be introduced via a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 1,3-dichloro-5-fluoro-2-bromomethoxybenzene .

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dichloro-5-fluoro-2-methoxybenzene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In electrophilic aromatic substitution, the benzene ring’s electron density is temporarily reduced, allowing the electrophile to attack and form a new bond .

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Substituents Similarity Score
5-Chloro-1,3-difluoro-2-methoxybenzene 170572-51-7 Cl (5), F (1,3), OMe (2) 0.97
4-Chloro-1-fluoro-2-methoxybenzene 1092349-89-7 Cl (4), F (1), OMe (2) 0.97
1,2-Dichloro-4-fluoro-5-methoxybenzene 1806354-97-1 Cl (1,2), F (4), OMe (5) 0.95
  • Positional Isomerism : The target compound’s dichloro-fluoro substitution contrasts with analogs like 5-Chloro-1,3-difluoro-2-methoxybenzene, where chlorine and fluorine positions are reversed. This affects electronic distribution and steric interactions .
  • Halogen Diversity : Substitution with iodine (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene, ASD2600) increases molecular weight (270.02 g/mol) but reduces boiling point (65°C) compared to chlorine/fluorine analogs due to weaker intermolecular forces .

Physicochemical Properties

Halogen type and position critically influence properties:

  • Boiling Points : Iodo-substituted analogs (e.g., ASD2600) exhibit lower boiling points (65°C) than chlorine/fluorine derivatives, likely due to iodine’s larger atomic radius and weaker dipole interactions .
  • Molecular Weight : Heavier halogens (e.g., iodine) increase molecular weight but may reduce thermal stability.
  • Solubility: Methoxy and halogen groups balance lipophilicity. The target compound’s dual chlorines enhance lipophilicity compared to mono-chloro analogs, favoring applications in hydrophobic environments .

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